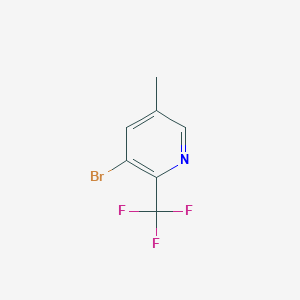

3-Bromo-5-methyl-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-bromo-5-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)6(12-3-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPVTQSCCKBORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256691 | |

| Record name | 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-25-1 | |

| Record name | 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Procedure:

Formation of Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2):

- Diethyl malonate is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.

- Sodium hydride is added to generate the malonate anion.

- A solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (Compound 1) in THF is added dropwise.

- The mixture is stirred at 10–25 °C for 16–24 hours.

- Workup involves extraction with ethyl acetate, washing, drying, and solvent removal to isolate Compound 2.

Hydrolysis and Decarboxylation to 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3):

- Compound 2 is refluxed in a mixture of concentrated hydrochloric acid and water overnight.

- After cooling, the reaction mixture is extracted, neutralized, dried, and concentrated.

- The yield of Compound 3 is approximately 76.6% under optimized conditions.

Subsequent Reduction and Functional Group Transformations:

- Reduction of the nitro group to amine.

- Diazotization and bromination steps to introduce the bromine atom at the desired position.

- Final purification to obtain 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

Reaction Condition Optimization (Hydrolysis Step):

| Example | HCl Concentration (N) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6 | 100 | 24 | 76.6 |

| 7 | 2 | 80 | 24 | 30 |

| 8 | 2 | 100 | 24 | 45 |

| 9 | 8 | 100 | 24 | 58 |

Table 1: Effect of Hydrochloric Acid Concentration and Temperature on Hydrolysis Yield

Alternative Preparation Method for 5-Bromo-2-methylpyridine (Related Intermediate)

Patent CN101560183B describes a method to prepare 5-bromo-2-methylpyridine, which shares the methyl and bromo substitution pattern but lacks the trifluoromethyl group. This method is relevant for understanding bromination and methylation strategies on the pyridine ring.

Highlights:

- Condensation Reaction: Diethyl malonate is reacted with sodium hydride to form the malonate salt, which then condenses with 5-nitro-2-chloropyridine.

- Decarboxylation: Acidic hydrolysis converts the malonate derivative into 5-nitro-2-methylpyridine.

- Reduction: Catalytic hydrogenation (Pd/C catalyst) reduces the nitro group to an amine.

- Bromination: The amine is converted to a diazonium salt and then treated with bromine and sodium nitrite to yield 5-bromo-2-methylpyridine.

Advantages:

- Mild reaction conditions,

- High yield at each step,

- Simple post-treatment and purification,

- Suitable for industrial scale-up.

Summary Table of Key Reaction Steps for this compound Preparation

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Malonate anion formation & nucleophilic substitution | Diethyl malonate, NaH, THF, 0 °C to 25 °C, 16-24 h | Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate | ~140% (crude) | High conversion, requires careful control |

| 2 | Hydrolysis & decarboxylation | Concentrated HCl (6N), reflux 100 °C, 24 h | 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | 30-76.6 | Yield depends on acid concentration and temperature |

| 3 | Reduction | Pd/C catalyst, H2, 15-40 °C | 5-Amino-2-methyl-3-(trifluoromethyl)pyridine | High | Optimal temperature avoids by-products |

| 4 | Diazotization & bromination | Bromine, sodium nitrite, acidic medium, 0 to -10 °C | This compound | High | Requires precise temperature control |

Research Findings and Practical Notes

- The use of sodium hydride to generate the malonate anion is crucial for high nucleophilicity and selective substitution on the chloropyridine ring.

- Hydrolysis and decarboxylation under acidic conditions must be optimized for acid concentration and temperature to maximize yield and minimize side reactions.

- Catalytic hydrogenation using Pd/C catalyst is effective for nitro group reduction but requires temperature control to prevent pyridine ring hydrogenation and by-product formation.

- Diazotization followed by bromination is a classical method for introducing bromine selectively at the amino-substituted position.

- The overall synthetic route achieves a total yield around 31.1% for the final bromo-methyl-trifluoromethylpyridine product, balancing cost, simplicity, and scalability.

- Solvent recovery and recycling, particularly of THF and ethyl acetate, are recommended for industrial-scale synthesis to reduce environmental impact and cost.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are typically used along with boronic acids or esters as coupling partners.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-5-methyl-2-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as:

- Substitution Reactions : The bromine atom can be replaced with other functional groups to tailor the properties of the resultant compounds.

- Oxidation and Reduction : These reactions allow for the modification of functional groups, enabling the synthesis of derivatives with specific desired activities.

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : Investigations highlight its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development:

- Pain Management : It acts as an intermediate in synthesizing drugs targeting transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation .

- Respiratory Diseases : Its derivatives have been explored for therapeutic applications against respiratory conditions due to their interaction with TRPA1 channels .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Agrochemical Development : A study demonstrated its effectiveness as an agrochemical agent against pests while exhibiting low toxicity to non-target organisms. This highlights its potential for sustainable agricultural practices.

- Cancer Research : Research focused on its anticancer properties showed that it could induce apoptosis in cancer cells through activation of caspase pathways. This suggests a promising avenue for developing new cancer therapies.

- Pain Relief Studies : Investigations into its role as a TRPA1 inhibitor have revealed its potential for alleviating neuropathic pain, providing insights into novel pain management strategies .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine depends on its application:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Agrochemicals: The compound can disrupt essential biological processes in pests, such as enzyme inhibition or interference with neurotransmitter functions.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine and its analogs:

Physicochemical Properties

- Stability: The trifluoromethyl group enhances thermal and oxidative stability, making the target compound suitable for high-temperature reactions compared to non-fluorinated analogs.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The target compound is used in synthesizing kinase inhibitors and antiviral agents, leveraging its bromine for functionalization . In contrast, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is employed in agrochemicals due to its dual halogen substituents .

- Market Demand : Halogenated pyridines with trifluoromethyl groups are in high demand; for example, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) is marketed at >97% purity for specialized syntheses .

Actividad Biológica

3-Bromo-5-methyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 238.02 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | 238.02 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting critical biochemical pathways essential for cellular functions.

- Receptor Interaction : The compound interacts with receptors, leading to modulation of signaling pathways that can result in therapeutic effects.

The trifluoromethyl group enhances binding affinity to these targets, improving the compound's efficacy in biological systems .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against microbial strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammation |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Agrochemical Applications : A study highlighted its potential as an agrochemical agent, demonstrating effectiveness against pests while exhibiting low toxicity to non-target organisms.

- Anticancer Studies : Another research effort explored its anticancer properties, showing that it can induce apoptosis in cancer cells through the activation of caspase pathways .

- Pharmacokinetics : The pharmacokinetic profile indicates enhanced metabolic stability due to the trifluoromethyl group, improving bioavailability and allowing for more effective dosing regimens in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-bromo-5-methyl-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of methyl-substituted pyridines often competes with trifluoromethyl group stability. For example, in related compounds like 2-amino-5-bromo-3-methylpyridine, bromination at the 5-position is achieved using bromine in acetic acid under controlled temperatures (40–60°C) to avoid over-bromination . For trifluoromethyl-substituted pyridines, maintaining anhydrous conditions and using catalysts like FeBr₃ can improve regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and confirm purity using GC-MS (>95% by area normalization).

Q. How can researchers verify the regiochemical assignment of substituents in this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and 2D-COSY experiments. For instance, in 5-bromo-2-methoxy-3-methylpyridine (structurally analogous), the methyl group at C3 shows a singlet at δ 2.35 ppm in ¹H NMR, while the bromine at C5 deshields adjacent protons (δ 8.10 ppm, d, J = 2.4 Hz) . For trifluoromethyl groups, ¹⁹F NMR typically shows a singlet near δ -60 ppm. X-ray crystallography (as demonstrated for 2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole derivatives) provides definitive confirmation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → hexane/EtOAc 9:1) effectively separates brominated pyridines. For persistent impurities (e.g., di-brominated byproducts), recrystallization in ethanol/water (70:30) at -20°C improves purity to >98% .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward Suzuki-Miyaura coupling. For example, 5-bromo-2-fluoropyridine-3-boronic acid undergoes coupling with aryl halides at 80°C using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1), yielding biaryl products in 70–85% yield . However, steric hindrance from the methyl group at C5 may require longer reaction times (24–48 hr) .

Q. What computational methods can predict regioselectivity in further functionalization?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites. For 2-chloro-5-(trifluoromethyl)pyridine, the C4 position is most reactive due to meta-directing effects of the trifluoromethyl group, consistent with experimental nitration outcomes . Apply similar models to predict bromination or amination sites in the target compound.

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridines?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. For instance, yields for 5-bromo-2-methoxypyridine synthesis drop from 85% to 60% if reactions are not degassed. Replicate protocols under inert atmospheres (Ar/N₂) and compare with literature data . Use statistical tools like Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).

Q. What strategies enable the late-stage diversification of this compound for medicinal chemistry applications?

- Methodological Answer : Convert the bromine to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, 90°C), enabling subsequent cross-coupling. For example, 2-bromo-3-methylpyridine-5-boronic acid is a versatile intermediate for synthesizing kinase inhibitors . Alternatively, perform nucleophilic aromatic substitution (e.g., with amines or thiols) at elevated temperatures (100–120°C) in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.